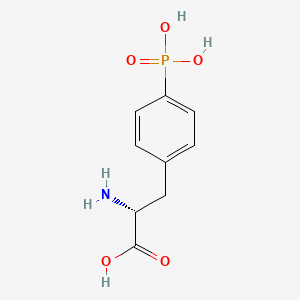4-Phosphono-D-phenylalanine
CAS No.:
Cat. No.: VC4030125
Molecular Formula: C9H12NO5P
Molecular Weight: 245.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12NO5P |
|---|---|
| Molecular Weight | 245.17 g/mol |
| IUPAC Name | (2R)-2-amino-3-(4-phosphonophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1 |
| Standard InChI Key | DGIHNAYKZDFPPV-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@H](C(=O)O)N)P(=O)(O)O |
| SMILES | C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O |
Introduction
Chemical Structure and Properties
4-Phosphono-D-phenylalanine (CHNOP, molecular weight: 259.20 g/mol) features a phenylalanine backbone with a phosphonomethyl (-CHPOH) substituent at the fourth carbon of the aromatic ring. The D-configuration distinguishes it from its L-enantiomer, influencing its interactions with biological systems . Key properties include:
-
Solubility: Enhanced aqueous solubility due to the polar phosphonate group.
-
Stability: Resistance to enzymatic hydrolysis, making it a stable mimetic of phosphorylated tyrosine .
Comparative Analysis of Structural Analogs
Synthesis and Scalable Production
Synthetic Routes
The synthesis of 4-Phosphono-D-phenylalanine typically involves:
-
Phosphonomethylation: Introduction of the phosphonate group via Arbuzov or Michaelis-Becker reactions .
-
Protection Strategies: Use of Fmoc (fluorenylmethyloxycarbonyl) groups to preserve optical purity during solid-phase peptide synthesis .
A scaled-up method reported by Meyer et al. (2011) achieves 70% yield using trimethylsilyl bromide (TMSBr) for deprotection under acidic conditions . Key steps include:
-
Diethyl phosphite addition to 4-iodo-D-phenylalanine.
-
Fluorination using Olah’s reagent (pyridinium poly-hydrogen fluoride) .
Industrial Optimization
-
Continuous Flow Reactors: Improve yield and reduce side reactions.
-
Purification Techniques: Reverse-phase HPLC ensures >95% purity for pharmaceutical applications .
Biological Activity and Mechanisms
Enzyme Inhibition
4-Phosphono-D-phenylalanine acts as a competitive inhibitor of zinc-dependent proteases:
-
Neutral Endopeptidase (NEP): Potentiates atrial natriuretic factor (ANF), reducing blood pressure in hypertensive models.
-
Protein Tyrosine Phosphatase 1B (PTP1B): Binds to the active site with K = 1.55 mM, modulating insulin signaling pathways .
Pharmacokinetics
-
Absorption: High bioavailability due to phosphonate hydrophilicity.
-
Metabolic Stability: Resists hydrolysis by phosphatases, enabling prolonged activity .
Applications in Research and Therapeutics
Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS):
-
Fmoc-Protected Derivative: Enables incorporation into peptides with >90% yield .
-
Bioconjugation: Facilitates attachment to biomolecules for targeted drug delivery .
Drug Development
-
Anticancer Agents: Inhibits oncogenic signaling by mimicking phosphorylated tyrosine residues .
-
Antihypertensive Therapy: Enhances ANF activity, validated in animal models.
Case Studies
-
PTP1B Inhibition: Peptides containing 4-Phosphono-D-phenylalanine show 30-fold higher affinity than natural phosphotyrosine .
-
Neuroprotective Effects: Modulates neuropeptide activity in Parkinson’s disease models .
Comparative Efficacy and Future Directions
Advantages Over Analogs
| Parameter | 4-Phosphono-D-Phe | Phosphono-L-Phe | PDFM-Phe |
|---|---|---|---|
| Enzymatic Stability | High | Moderate | High |
| PTP1B Inhibition (K) | 1.55 mM | 2.1 mM | 61 μM |
| Synthetic Accessibility | Moderate | High | Low |
Research Gaps and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume